Azidopine
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Overview
Description
Azidopine is a photoactive dihydropyridine channel blocker which may also act as a multidrug resistant (MDR) modulator.
Scientific Research Applications
Azidopine's Role in Multidrug Resistance
Azidopine is known for its interaction with P-glycoprotein (P-gp) in multidrug resistant (MDR) cells. Studies have shown that azidopine, a photoactive dihydropyridine calcium channel blocker, is transported by P-gp in MDR cells. This transport is energy-dependent and can be inhibited by various agents including vinblastine and cyclosporin A, suggesting distinct binding sites on P-gp for azidopine, separate from those for drugs like vinca alkaloids and cyclosporins (Tamai & Safa, 1991).
Identifying Multidrug Resistance-Related Membrane Glycoproteins
Research using [3H]azidopine has helped in the identification of the multidrug resistance-related membrane glycoprotein. In multidrug-resistant Chinese hamster lung cells, [3H]azidopine photoaffinity labeled a specific 150-180-kDa doublet in the membranes, confirming the role of this glycoprotein in the multidrug resistance phenomenon (Safa et al., 1987).
Azidopine in Photoaffinity Labeling of Ca2+ Channels
[3H]azidopine has also been used in the study of calcium channels. It binds reversibly to guinea‐pig skeletal muscle membranes and is photoincorporated specifically into a protein of approximately 145,000 molecular weight, suggesting its role in identifying subunits of the putative Ca2+ channel (Ferry et al., 1984).
Investigating Drug Binding Sites on P-Glycoprotein
Further studies have utilized azidopine to investigate drug binding sites on P-glycoprotein. It was discovered that azidopine labels two different regions of P-glycoprotein, indicating the presence of either two binding sites for azidopine or a single site formed by two homologous halves of the protein (Bruggemann et al., 1989).
Correlation with Multidrug Resistance Reversal
The correlation between reversing multidrug resistance and inhibiting [3H]azidopine photolabeling of P-glycoprotein by dihydropyridine analogues has been demonstrated, suggesting a role for P-glycoprotein in multidrug resistance and its reversal (Kamiwatari et al., 1989).
properties
CAS RN |
90523-31-2 |
---|---|
Product Name |
Azidopine |
Molecular Formula |
C27H26F3N5O5 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
5-O-[2-[(4-azidobenzoyl)amino]ethyl] 3-O-ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H26F3N5O5/c1-4-39-25(37)21-15(2)33-16(3)22(23(21)19-7-5-6-8-20(19)27(28,29)30)26(38)40-14-13-32-24(36)17-9-11-18(12-10-17)34-35-31/h5-12,23,33H,4,13-14H2,1-3H3,(H,32,36) |
InChI Key |
SWMHKFTXBOJETC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Azidopine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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